molecular formula C12H18O2 B7774704 2-(4-Methoxyphenyl)-2-pentanol

2-(4-Methoxyphenyl)-2-pentanol

Cat. No.: B7774704
M. Wt: 194.27 g/mol
InChI Key: YRPLCUVNFASRPB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a methoxyphenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-pentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)-2-pentanone.

    Reduction: 2-(4-Methoxyphenyl)-pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pentanol backbone provides hydrophobic interactions that can enhance the compound’s stability and solubility in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-butanol
  • 2-(4-Methoxyphenyl)-2-butanone
  • 4-(4-Methoxyphenyl)-1-butanol

Uniqueness

2-(4-Methoxyphenyl)-2-pentanol is unique due to its specific structural features, such as the length of the pentanol chain and the position of the methoxy group

Properties

IUPAC Name

2-(4-methoxyphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLCUVNFASRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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